molecular formula C14H10O5Se B14492327 3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione CAS No. 65607-22-9

3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione

Cat. No.: B14492327
CAS No.: 65607-22-9
M. Wt: 337.20 g/mol
InChI Key: ZFNYAQCHGDQYJJ-UHFFFAOYSA-N
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Description

3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione is a chemical compound known for its unique structure and properties. This compound features a cyclohexa-3,5-diene-1,2-dione core with a phenylmethaneselenonyl group attached to it. The presence of selenium in its structure makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of cyclohexa-3,5-diene-1,2-dione with phenylmethaneselenonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can significantly improve the scalability of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The phenylmethaneselenonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include selenoxide derivatives, hydroxylated compounds, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex selenium-containing compounds.

    Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and effects.

    Medicine: Research is ongoing to explore its potential as an antioxidant and its role in redox biology.

    Industry: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets through its selenium atom. Selenium can participate in redox reactions, influencing various biological pathways. The compound may also interact with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl diselenide
  • Selenocystine
  • Selenomethionine

Comparison

Compared to similar compounds, 3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione is unique due to its cyclohexa-3,5-diene-1,2-dione core, which imparts distinct chemical reactivity and stability. The presence of the phenylmethaneselenonyl group also enhances its potential for various applications, particularly in redox biology and material science.

Properties

CAS No.

65607-22-9

Molecular Formula

C14H10O5Se

Molecular Weight

337.20 g/mol

IUPAC Name

3-benzylselenonylcarbonylcyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C14H10O5Se/c15-12-8-4-7-11(13(12)16)14(17)20(18,19)9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

ZFNYAQCHGDQYJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Se](=O)(=O)C(=O)C2=CC=CC(=O)C2=O

Origin of Product

United States

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